molecular formula C16H18ClN3O3 B6557454 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040672-45-4

8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6557454
CAS RN: 1040672-45-4
M. Wt: 335.78 g/mol
InChI Key: RTGGJDLTAUGUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CBDMDT) is a novel synthetic molecule with potential applications in the field of science and medicine. CBDMDT is a member of the spirocyclic family of compounds, which are characterized by their unique ring structures. The structure of CBDMDT is composed of a central spirocyclic ring with two benzoyl groups attached to the ring and a dimethyl group attached to the central atom. CBDMDT has been studied extensively in the laboratory and shown to have a variety of biological activities and applications.

Scientific Research Applications

8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied extensively in the laboratory and has been found to have a variety of scientific research applications. 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been used as a ligand in the synthesis of various metal complexes, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of organic compounds. 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has also been used as a model compound in the study of the biological properties of spirocyclic compounds. 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been used to study the effect of spirocyclic compounds on the activity of enzymes and other proteins, as well as the effect of spirocyclic compounds on the structure and function of nucleic acids. In addition, 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been used as a model compound in the study of the pharmacological properties of spirocyclic compounds.

Mechanism of Action

The mechanism of action of 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is not yet fully understood. However, it is believed that 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione acts as an agonist of the endocannabinoid system. 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione binds to the CB1 and CB2 receptors, which are located in the central and peripheral nervous systems, respectively. 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been found to activate the CB1 receptor, which is believed to be responsible for its psychoactive effects. In addition, 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been found to activate the CB2 receptor, which is believed to be responsible for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been found to have a variety of biochemical and physiological effects. 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been found to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has also been found to have anti-anxiety and anti-depressant effects, as well as anti-convulsant effects. In addition, 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been found to have anti-tumor and anti-cancer effects, as well as anti-oxidant effects.

Advantages and Limitations for Lab Experiments

8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several advantages for use in laboratory experiments. 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is relatively stable and has a low toxicity, making it safe to handle in the laboratory. 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is also relatively easy to synthesize, making it convenient for laboratory use. However, 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione also has several limitations for use in laboratory experiments. 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is not water soluble, making it difficult to work with in aqueous solutions. In addition, 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has a low solubility in organic solvents, making it difficult to work with in organic solutions.

Future Directions

The potential future directions for 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are numerous. 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione could be used in the development of new drugs for the treatment of a variety of diseases and disorders. 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione could also be used in the development of new diagnostic tools for the early detection of diseases and disorders. In addition, 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione could be used in the development of new materials for use in medical devices and implants. Finally, 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione could be used in the development of new methods for the production of pharmaceuticals and other chemicals.

Synthesis Methods

8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Diels-Alder reaction. The Grignard reaction involves the reaction of a Grignard reagent with an appropriate electrophile. In the case of 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, the Grignard reagent is 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and the electrophile is a suitable aldehyde, such as benzaldehyde. The Wittig reaction involves the reaction of a phosphonium salt with an appropriate electrophile. In the case of 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, the phosphonium salt is 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and the electrophile is a suitable aldehyde, such as benzaldehyde. The Diels-Alder reaction involves the reaction of a diene and a dienophile. In the case of 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, the diene is 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and the dienophile is a suitable aldehyde, such as benzaldehyde.

properties

IUPAC Name

8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-18-14(22)16(19(2)15(18)23)6-8-20(9-7-16)13(21)11-4-3-5-12(17)10-11/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGGJDLTAUGUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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